
2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds that have been studied for various properties, including their conformational behavior, antioxidant activity, and potential biological activity. Although the specific compound is not directly studied in the provided papers, related compounds with phenylsulfonyl and indole moieties have been synthesized and analyzed, suggesting a potential interest in the pharmacological and material science fields .
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, as seen in the preparation of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives . Another method includes the reaction of benzenesulfonyl chloride with amines followed by substitution at the nitrogen atom with different electrophiles . These methods indicate that the synthesis of the compound would likely involve multiple steps, including activation of the indole moiety, introduction of the phenylsulfonyl group, and final attachment of the tetrahydrofuran-methyl acetamide fragment.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using spectroscopic methods and theoretical calculations. For instance, the phenylsulfonyl ring and phenylthio ring in a similar compound make distinct dihedral angles with the indole unit, which affects the overall molecular conformation . Spectroscopic studies supported by theoretical calculations have revealed the existence of multiple conformers in the gas phase, with gauche conformers being more stable than cis ones . These findings suggest that the compound of interest would also exhibit a complex conformational landscape, which could be analyzed using similar methods.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through their interactions with biological targets. For example, some derivatives have been evaluated for their antioxidant activity, indicating that the presence of certain substituents can significantly enhance this property . Additionally, compounds have been tested against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, with varying degrees of activity . These studies imply that the compound may also participate in specific chemical reactions with biological molecules, which could be of interest for drug development.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectroscopy . Theoretical methods such as Density Functional Theory (DFT) have been employed to predict vibrational modes, electronic properties, and molecular interactions . These analyses have provided insights into the dipole moment, polarizability, and hyperpolarizability, as well as thermodynamic properties at different temperatures . Such detailed characterizations are essential for understanding the behavior of the compound in different environments and could be applied to the compound of interest for a comprehensive properties analysis.
Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopy and Molecular Analysis
Studies have utilized vibrational spectroscopy to analyze the molecular stability and conformation of compounds closely related to 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide. For instance, vibrational analysis, quantum chemical calculations, and non-linear properties such as electric dipole moment and first hyperpolarizability have been examined to understand the molecular structure and electronic properties of these compounds. Such studies offer insights into the geometric parameters, intramolecular contacts, and potential applications in material science due to their electronic characteristics (Srinivasan, 2017).
Synthesis and Antioxidant Properties
The synthesis of novel derivatives has been explored, aiming to evaluate their antioxidant activity. By undergoing condensation reactions and being characterized through various spectroscopic methods, these compounds have shown significant antioxidant activity, highlighting their potential as novel antioxidant agents. This suggests that alterations in their phenyl ring substitutions could influence their effectiveness, offering a path for developing new antioxidant substances (Gopi & Dhanaraju, 2020).
Computational and Theoretical Analysis
Computational and theoretical analyses have been applied to understand the electronic and structural properties of related compounds. Through density functional theory (DFT) calculations, researchers have investigated vibrational modes, electronic properties, and intramolecular interactions. These studies contribute to a deeper understanding of the molecular behavior and potential electronic applications of such compounds, including their non-linear optical properties and reactivity descriptors (Srinivasaraghavan et al., 2017).
Antimicrobial and Anticancer Potential
Exploratory research into the antimicrobial and anticancer properties of structurally related compounds has shown promising results. Synthesis of new derivatives and evaluation of their biological activity against various cancer cell lines and microbial strains have highlighted the therapeutic potential of these molecules. Such findings indicate the value of these compounds in developing new treatments for cancer and infections, emphasizing the importance of chemical modifications to enhance their biological efficacy (Evren et al., 2019).
Molecular Docking and Drug Design
Research has also focused on the design and synthesis of compounds with potential as antimicrobial and antioxidant agents through molecular docking studies. These studies aim to understand the binding interactions between synthesized compounds and biological targets, providing valuable insights into drug design strategies for combating diseases. This approach has facilitated the identification of compounds with significant activity, guiding the development of new therapeutic agents (Chkirate et al., 2019).
Eigenschaften
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c24-21(22-13-16-7-6-12-27-16)15-23-14-20(18-10-4-5-11-19(18)23)28(25,26)17-8-2-1-3-9-17/h1-5,8-11,14,16H,6-7,12-13,15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZGZGBEYQZNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

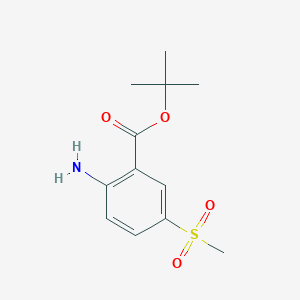


![Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2506241.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2506243.png)
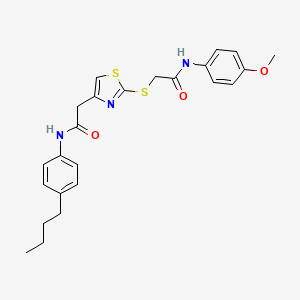
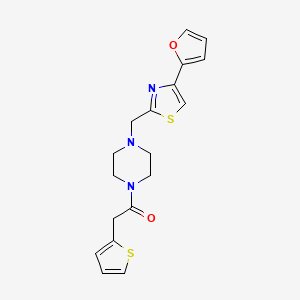
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2506247.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B2506248.png)
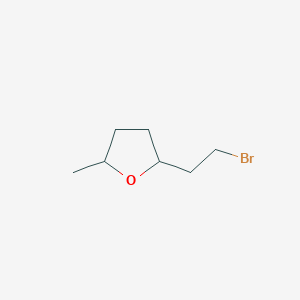
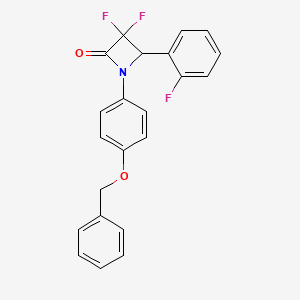
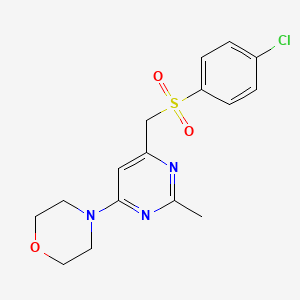
![N-[5-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2506259.png)